Trichloroacetyl isocyanate

Beschreibung

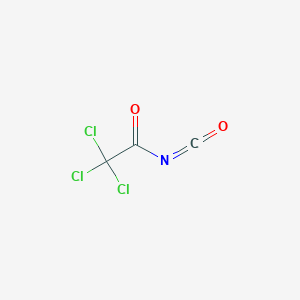

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,2-trichloroacetyl isocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3NO2/c4-3(5,6)2(9)7-1-8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNOZCCBOFGDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)C(Cl)(Cl)Cl)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062790 | |

| Record name | Trichloroacetyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3019-71-4 | |

| Record name | Trichloroacetyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3019-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroacetyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl isocyanate, 2,2,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloroacetyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloroacetyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROACETYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXV1P5J6JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Trichloroacetyl Isocyanate (CAS 3019-71-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, reactivity, and applications of Trichloroacetyl isocyanate (CAS 3019-71-4), a versatile and highly reactive reagent. The information is curated to support research and development activities in the pharmaceutical and chemical industries.

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid with a pungent odor.[1] It is a dense, combustible liquid that is sensitive to moisture.[2][3] The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 3019-71-4 | [4] |

| Molecular Formula | C₃Cl₃NO₂ | [4] |

| Molecular Weight | 188.39 g/mol | [4] |

| Appearance | Clear, colorless to pale yellow liquid | [1][3] |

| Density | 1.581 g/mL at 25 °C | [5] |

| Boiling Point | 80-85 °C at 20 mmHg | [5] |

| Melting Point | 135-140 °C | [3] |

| Refractive Index | n20/D 1.480 | [5] |

| Flash Point | 65 °C (149 °F) | |

| Solubility | Miscible with dichloromethane, ether, and tetrahydrofuran. Decomposes in water. | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to the isocyanate (-N=C=O) and carbonyl (C=O) functional groups. The characteristic asymmetric stretching vibration of the N=C=O group appears in the region of 2250-2285 cm⁻¹.[4]

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~2270 | -N=C=O asymmetric stretch |

| ~1680 | C=O stretch (trichloroacetyl group) |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As a derivatizing agent, the NMR spectra of its products are of great interest. The ¹³C NMR spectrum of this compound itself is relatively simple.

¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (carbonyl carbon) |

| ~135 | N=C=O (isocyanate carbon) |

| ~90 | -CCl₃ (trichloromethyl carbon) |

Note: Chemical shifts are approximate and can be influenced by the solvent and instrument parameters.

Reactivity and Applications

This compound is a highly electrophilic molecule due to the presence of the electron-withdrawing trichloroacetyl group attached to the isocyanate functionality. This high reactivity makes it a valuable reagent in organic synthesis.

Reactions with Nucleophiles

The isocyanate group is highly susceptible to nucleophilic attack at the central carbon atom.[6]

-

With Alcohols and Phenols: It reacts rapidly with alcohols and phenols to form stable trichloroacetyl carbamates.[7][8] This reaction is extensively used for the derivatization of hydroxyl-containing compounds for NMR analysis.[7][9][10]

-

With Amines: Primary and secondary amines react readily to yield the corresponding trichloroacetyl ureas.

-

With Water: It reacts violently with water, hydrolyzing to form an unstable carbamic acid intermediate, which then decomposes to trichloroacetamide (B1219227) and carbon dioxide.[1][11] This moisture sensitivity necessitates handling under anhydrous conditions.[1][12]

Caption: Reaction of this compound with various nucleophiles.

Cycloaddition Reactions

This compound participates in cycloaddition reactions, most notably [2+2] cycloadditions with alkenes to form β-lactams after reduction.[5] The high reactivity of the isocyanate group facilitates these transformations.

Experimental Protocols

Synthesis of this compound

A general and convenient method for the preparation of acyl isocyanates involves the reaction of the corresponding primary amide with oxalyl chloride.[13]

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, thermometer, and a condenser with a drying tube, place trichloroacetamide and an inert solvent such as ethylene (B1197577) dichloride.

-

Cool the mixture in an ice bath.

-

Add oxalyl chloride to the stirred mixture.

-

After the initial reaction, remove the ice bath and stir for an additional hour at room temperature.

-

Heat the reaction mixture to reflux for several hours. Caution: This reaction evolves a significant amount of hydrogen chloride gas and must be performed in a well-ventilated fume hood.

-

After cooling, remove the solvent under reduced pressure.

-

Purify the resulting this compound by distillation under reduced pressure.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. This compound CAS#: 3019-71-4 [m.chemicalbook.com]

- 4. This compound | C3Cl3NO2 | CID 76400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 96 3019-71-4 [sigmaaldrich.com]

- 6. quora.com [quora.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. NMR spectral studies—XII : this compound as an in situ derivatizing reagent for 13C NMR spectroscopy of alcohols, phenols and amines | Semantic Scholar [semanticscholar.org]

- 10. Application of this compound to NMR analysis of steroids of pharmaceutical interest I: corticosteroids and chemically related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Trichloroacetyl Isocyanate: Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloroacetyl isocyanate (TAI) is a highly reactive chemical reagent with significant applications in organic synthesis and analytical chemistry. Its potent electrophilicity, driven by the electron-withdrawing trichloroacetyl group, makes it an invaluable tool for the derivatization of nucleophiles, particularly alcohols, amines, phenols, and thiols. This guide provides a comprehensive overview of the chemical structure and reactivity of TAI, with a focus on its utility in synthetic and analytical protocols, including detailed experimental procedures and data presentation.

Chemical Structure and Physical Properties

This compound is a colorless to slightly yellow liquid with the chemical formula C₃Cl₃NO₂. It is characterized by the presence of a highly electrophilic isocyanate functional group attached to a trichloroacetyl moiety.

| Property | Value | References |

| Molecular Formula | C₃Cl₃NO₂ | [1][2][3] |

| Molecular Weight | 188.40 g/mol | [1][4] |

| IUPAC Name | 2,2,2-trichloroacetyl isocyanate | [1][2][3] |

| CAS Number | 3019-71-4 | [1][2][3] |

| Density | 1.581 g/mL at 25 °C | |

| Boiling Point | 80-85 °C at 20 mmHg | |

| Refractive Index | n20/D 1.480 | |

| Solubility | Miscible with dichloromethane, ether, tetrahydrofuran | [5] |

| InChI Key | GRNOZCCBOFGDCL-UHFFFAOYSA-N | [1] |

| SMILES | ClC(Cl)(Cl)C(=O)N=C=O |

Safety Note: this compound is a toxic and corrosive substance that reacts violently with water.[2][5] It is a lachrymator and is moisture and heat sensitive.[2][6] Appropriate personal protective equipment, including gloves, goggles, and respiratory protection, should be used when handling this reagent in a well-ventilated fume hood.[1][2][5]

Reactivity of this compound

The reactivity of TAI is dominated by the electrophilic nature of the central carbon atom in the isocyanate group (-N=C=O). The adjacent electron-withdrawing trichloroacetyl group further enhances this electrophilicity, making TAI exceptionally reactive towards a wide range of nucleophiles.[6]

Reaction with Nucleophiles

TAI reacts rapidly, often instantaneously, with nucleophilic compounds containing active hydrogen atoms, such as alcohols, amines, phenols, and thiols.[3][7][8] The general reaction mechanism involves the nucleophilic attack on the isocyanate carbon, followed by proton transfer to the nitrogen atom.

The primary products of these reactions are stable trichloroacetyl carbamates (from alcohols and phenols) and ureas (from amines).

| Nucleophile (R-XH) | Product Type | Relative Reactivity |

| Alcohols (R-OH) | Trichloroacetyl Carbamate (B1207046) | Very High |

| Amines (R-NH₂) | Trichloroacetyl Urea (B33335) | Very High |

| Phenols (Ar-OH) | Trichloroacetyl Carbamate | High |

| Thiols (R-SH) | Trichloroacetyl Thiocarbamate | High |

Application in NMR Spectroscopy

A significant application of TAI's reactivity is the in-situ derivatization of alcohols, amines, and phenols for Nuclear Magnetic Resonance (NMR) spectroscopy.[3][9] This technique is particularly useful for:

-

Structural Elucidation: The derivatization introduces a trichloroacetyl carbamate or urea group with a distinct NH proton signal in a region of the ¹H NMR spectrum that is typically free of other resonances (δ 8.0-11.5 ppm).[7] This allows for the clear identification and quantification of hydroxyl and amino groups within a molecule.

-

Determination of Enantiomeric Purity: When a chiral alcohol or amine reacts with TAI, the resulting carbamate or urea is a diastereomer. The NH protons of these diastereomers often exhibit different chemical shifts in the ¹H NMR spectrum, allowing for the determination of the enantiomeric excess of the original substrate.[6]

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. NMR spectral studies—XII : this compound as an in situ derivatizing reagent for 13C NMR spectroscopy of alcohols, phenols and amines | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of Trichloroacetyl Isocyanate from Trichloroacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of trichloroacetyl isocyanate from trichloroacetamide (B1219227), a critical reagent in organic synthesis, particularly for the derivatization of alcohols, phenols, and amines, and in the production of various bioactive compounds.[1][2]

Reaction Overview

The synthesis of this compound from trichloroacetamide is achieved through a reaction with oxalyl chloride.[1] This process involves the conversion of the amide functional group into a highly reactive isocyanate group. The reaction requires careful control of temperature and reaction time to ensure optimal yield and purity of the final product.

Reaction Scheme:

The overall chemical transformation can be represented as follows:

Cl₃CC(O)NH₂ + (COCl)₂ → Cl₃CC(O)NCO + 2HCl + CO

Trichloroacetamide reacts with oxalyl chloride to yield this compound, with the evolution of hydrogen chloride and carbon monoxide gases.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from trichloroacetamide as described in the literature.[1]

| Parameter | Value | Unit |

| Reactants | ||

| Trichloroacetamide | 100 | g |

| 616 | mmol | |

| Oxalyl Chloride (Initial) | 725 | g |

| 5.71 | mol | |

| 500 | mL | |

| Oxalyl Chloride (Additional) | 116 | g |

| 914 | mmol | |

| 80 | mL | |

| Solvent | ||

| 1,2,4-Trichlorobenzene (B33124) | 500 | mL |

| Product | ||

| This compound (Yield) | 60 | g |

| 319 | mmol | |

| 52 | % | |

| Physical Properties | ||

| Appearance | Colorless to slightly yellow liquid | |

| Boiling Point | 80-85 (at 20 mmHg) | °C |

| Density | 1.581 (at 25 °C) | g/mL |

| Refractive Index (n20/D) | 1.480 |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from trichloroacetamide.[1]

Materials and Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Vacuum distillation apparatus

-

Trichloroacetamide

-

Oxalyl chloride

-

1,2,4-Trichlorobenzene

Procedure:

-

A reaction mixture of 2,2,2-trichloroacetamide (B3429180) (100 g, 616 mmol) in oxalyl chloride (725 g, 5.71 mol, 500 mL) is heated to 70°C for 24 hours.[1]

-

The reaction mixture is then concentrated under vacuum to remove excess oxalyl chloride.[1]

-

To the resulting mixture, 1,2,4-trichlorobenzene (500 mL) and additional oxalyl chloride (116 g, 914 mmol, 80 mL) are added.[1]

-

The reaction mixture is stirred and heated to 100°C for 5 hours.[1]

-

The temperature is then raised to 125°C and maintained for 15 hours.[1]

-

Finally, the mixture is heated to 140°C for 5 hours.[1]

-

The product is isolated by distillation under reduced pressure, collecting the fraction at 72°C-76°C, to yield this compound as a colorless oil (60 g, 52% yield).[1]

Caution: This reaction should be performed in a well-ventilated fume hood as it involves toxic and corrosive reagents and byproducts, including oxalyl chloride, hydrogen chloride, and carbon monoxide.[3] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, must be worn.

Reaction Pathway Diagram

The following diagram illustrates the logical workflow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Reaction of Trichloroacetyl Isocyanate with Alcohols for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trichloroacetyl isocyanate (TAI) is a highly reactive and efficient derivatizing agent widely employed in chemical analysis, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. Its primary application lies in the rapid and quantitative conversion of alcohols, phenols, and amines into their corresponding trichloroacetyl carbamates. This derivatization is instrumental for the unambiguous characterization of these functional groups, facilitating the determination of stereochemistry, enantiomeric purity, and structural elucidation of complex molecules. This guide provides a comprehensive overview of the core mechanism of the TAI reaction with alcohols, detailed experimental protocols for in-situ NMR derivatization, quantitative data on spectral characteristics, and a discussion on the scope and limitations of this valuable analytical technique.

Core Reaction Mechanism

The reaction between an alcohol and this compound is a nucleophilic addition reaction. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group (-N=C=O). The high electrophilicity of the isocyanate carbon is significantly enhanced by the strong electron-withdrawing effect of the adjacent trichloroacetyl group (-C(O)CCl₃).

The reaction proceeds through a concerted mechanism, or a very short-lived intermediate, leading to the formation of a stable N-trichloroacetyl carbamate (B1207046) derivative. The reaction is typically very fast, often described as "instantaneous" at room temperature, making it ideal for rapid, in-situ derivatization directly within an NMR tube.[1]

The overall transformation can be represented as follows:

R-OH + Cl₃CC(O)NCO → R-O-C(O)NHC(O)CCl₃

The resulting carbamate product features a new N-H proton, which gives rise to a distinct signal in the ¹H NMR spectrum, typically in a region that is free from other common proton signals. The chemical shift of this N-H proton is diagnostic for the type of alcohol (primary, secondary, or tertiary) that was derivatized.

Caption: General reaction mechanism of an alcohol with this compound.

Quantitative Data: ¹H NMR Chemical Shifts of N-Trichloroacetyl Carbamates

The ¹H NMR chemical shift of the carbamate N-H proton provides valuable structural information about the parent alcohol. The steric environment around the original hydroxyl group influences the position of this signal, allowing for the differentiation between primary, secondary, and tertiary alcohols.

| Alcohol Type | Typical ¹H NMR Chemical Shift of N-H Proton (δ, ppm) in CDCl₃ | Notes |

| Primary | 8.0 - 8.5 | The N-H proton is in a relatively unhindered environment, leading to a more downfield shift. |

| Secondary | 7.8 - 8.2 | Increased steric hindrance around the N-H group causes a slight upfield shift compared to primary derivatives. |

| Tertiary | 7.6 - 8.0 | Significant steric bulk from the three alkyl groups attached to the carbinol carbon results in the most upfield shift of the N-H proton. |

Note: These are approximate chemical shift ranges and can be influenced by the specific structure of the alcohol, the solvent used, and the concentration of the sample. However, the relative downfield to upfield trend (primary > secondary > tertiary) is a reliable diagnostic tool.

Experimental Protocols

In-situ Derivatization of Alcohols with TAI for ¹H NMR Analysis

This protocol outlines the straightforward procedure for the rapid derivatization of an alcohol sample directly within an NMR tube for subsequent ¹H NMR analysis.

Materials:

-

Alcohol sample (1-5 mg)

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

This compound (TAI)

-

NMR tube and cap

-

Micropipette or syringe

Procedure:

-

Sample Preparation: Dissolve 1-5 mg of the alcohol sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) directly in an NMR tube.

-

Initial NMR Spectrum: Acquire a standard ¹H NMR spectrum of the underivatized alcohol. This will serve as a reference.

-

Addition of TAI: Carefully add 1-2 drops (approximately 5-10 µL) of this compound to the NMR tube containing the alcohol solution.

-

Mixing: Gently invert the capped NMR tube several times to ensure thorough mixing. The reaction is typically complete within minutes at room temperature.

-

Final NMR Spectrum: Acquire a ¹H NMR spectrum of the derivatized sample.

-

Analysis: Compare the initial and final spectra. Observe the disappearance of the alcohol hydroxyl proton signal and the appearance of a new, sharp singlet in the δ 7.6-8.5 ppm region, corresponding to the N-H proton of the newly formed N-trichloroacetyl carbamate.

Caption: Experimental workflow for in-situ NMR derivatization with TAI.

Reactivity, Scope, and Limitations

Relative Reactivity of Alcohols

The reaction of this compound with alcohols is generally very fast. While specific kinetic data is not extensively reported in the literature, the qualitative reactivity trend follows the expected order based on steric hindrance:

Primary Alcohols > Secondary Alcohols > Tertiary Alcohols

-

Primary alcohols react almost instantaneously.

-

Secondary alcohols also react very rapidly.

-

Tertiary alcohols , especially those that are sterically hindered, may react more slowly. However, the high reactivity of TAI often allows for the derivatization of even bulky tertiary alcohols.[2]

Caption: Relative reactivity of alcohol classes with TAI.

Scope of Application

The TAI derivatization method is broadly applicable to a wide range of alcohols, from simple alkanols to complex polyols and natural products. It is a powerful tool for:

-

Confirming the presence of hydroxyl groups.

-

Differentiating between primary, secondary, and tertiary alcohols.

-

Determining the number of hydroxyl groups in a molecule by integration of the N-H signal.

-

Assessing the enantiomeric purity of chiral alcohols when a chiral auxiliary is used in conjunction with TAI.

Limitations and Side Reactions

Despite its wide applicability, there are some limitations and potential side reactions to consider:

-

Moisture Sensitivity: this compound reacts readily with water to form an unstable carbamic acid, which then decomposes to trichloroacetamide (B1219227) and carbon dioxide. It is therefore crucial to use anhydrous solvents and protect the reaction from atmospheric moisture. The formation of trichloroacetamide can be observed in the ¹H NMR spectrum as a broad singlet around δ 7.8-8.0 ppm.

-

Reaction with other Nucleophiles: TAI will also react with other nucleophilic functional groups, such as amines and thiols, to form the corresponding ureas and thiocarbamates. The presence of these functional groups in the sample will lead to the formation of multiple derivatized products.

-

Steric Hindrance: While TAI is highly reactive, extremely sterically hindered tertiary alcohols may react very slowly or not at all under standard conditions. In such cases, a longer reaction time or the use of a catalyst may be necessary.

Safety Considerations

This compound is a corrosive and toxic compound that is highly sensitive to moisture. It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Due to its reactivity with water, care should be taken to avoid contact with moisture, and it should be stored in a tightly sealed container in a cool, dry place.

Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. Researchers should always consult the relevant safety data sheets (SDS) and follow established laboratory safety procedures when handling this compound.

References

A Technical Guide to the Molecular Properties of Trichloroacetyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of trichloroacetyl isocyanate, a key reagent in synthetic chemistry. The information presented herein is essential for professionals engaged in research and development, particularly in the fields of medicinal chemistry and materials science, where precise molecular characteristics are paramount for experimental design and interpretation.

Molecular Formula and Weight

This compound is a chemical compound with a well-defined molecular structure and weight. The elemental composition and corresponding molecular mass are fundamental parameters for stoichiometric calculations in chemical reactions and for the characterization of resulting products.

The molecular formula of this compound is C₃Cl₃NO₂[1][2][3]. This formula indicates that each molecule is composed of three carbon atoms, three chlorine atoms, one nitrogen atom, and two oxygen atoms. The molecular weight of this compound has been determined to be approximately 188.39 g/mol [1][2]. Minor variations in the reported molecular weight, such as 188.397 g/mol and 188.40 g/mol , can be attributed to differences in calculation methods and the isotopic abundances of the constituent elements[4][5].

For clarity and ease of comparison, the key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃Cl₃NO₂ |

| Molecular Weight | 188.39 g/mol [1][2] |

| Alternate Molecular Weight | 188.397 g/mol [3][4] |

| Alternate Molecular Weight | 188.40 g/mol [5] |

Elemental Composition

To visually represent the elemental makeup of this compound, the following diagram illustrates the constituent atoms that form the molecule. This logical relationship diagram provides a clear and immediate understanding of the components that contribute to the overall molecular structure and properties of the compound.

Caption: Elemental composition of this compound.

This guide is intended for informational purposes for research and development professionals. For safety and handling information, please refer to the appropriate material safety data sheet (MSDS).

References

Trichloroacetyl Isocyanate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the physical, chemical, and reactive properties of trichloroacetyl isocyanate (TAI), a versatile reagent in organic synthesis and analytical chemistry.

This compound (C₃Cl₃NO₂) is a highly reactive organic compound valued for its utility as a derivatizing agent and as an intermediate in the synthesis of a diverse range of organic molecules, including ureas, carbamates, and various heterocyclic systems.[1][2] Its potent electrophilicity, stemming from the cumulative electron-withdrawing effects of the trichloromethyl and isocyanate functionalities, dictates its chemical behavior and renders it a powerful tool for chemists. This guide provides a detailed overview of its core properties, experimental protocols for its key reactions, and visual representations of its chemical transformations.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data has been compiled from various reputable sources to provide a consolidated reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₃Cl₃NO₂ | [1][3] |

| Molecular Weight | 188.40 g/mol | [4] |

| CAS Number | 3019-71-4 | [3][5] |

| Appearance | Clear, colorless to slightly yellow liquid | [3][6] |

| Boiling Point | 80-85 °C at 20 mmHg | [3] |

| Density | 1.581 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.480 | |

| Flash Point | 66 °C (150.8 °F) - closed cup | |

| Solubility | Miscible with dichloromethane, ether, and tetrahydrofuran. Reacts violently with water. | [3][7] |

| Storage Temperature | 2-8°C, under inert gas, protected from moisture and light. | [8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by a strong, sharp absorption band in the region of 2240-2275 cm⁻¹, which is indicative of the asymmetric stretching vibration of the N=C=O group. Another prominent feature is the strong carbonyl (C=O) stretching vibration from the trichloroacetyl group, typically observed around 1740-1760 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : As this compound contains no protons, ¹H NMR spectroscopy is not applicable for its direct characterization. However, it is widely used as a derivatizing agent in ¹H and ¹³C NMR spectroscopy to determine the structure and purity of alcohols, phenols, and amines.[2][3] The reaction with these functional groups leads to the formation of carbamates, which exhibit characteristic NH proton signals in the ¹H NMR spectrum.

-

Mass Spectrometry (MS) : The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns typically involve the loss of chlorine atoms, carbon monoxide, and other small fragments.[9]

Chemical Reactivity and Applications

This compound's reactivity is dominated by the electrophilic nature of the isocyanate carbon atom, making it susceptible to attack by a wide range of nucleophiles.[10]

Reaction with Alcohols and Phenols

This compound reacts rapidly and quantitatively with alcohols and phenols to form trichloroacetyl carbamates.[11][12] This reaction is frequently employed as a derivatization method to enhance the resolution of signals in NMR spectra for the characterization of complex hydroxy-containing compounds.[2][13] The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon.

Reaction with Amines

Primary and secondary amines readily react with this compound to yield the corresponding trichloroacetyl ureas. This reaction is also highly efficient and can be used for the characterization of amines or for the synthesis of urea (B33335) derivatives.

Reaction with Water

This compound reacts violently with water.[14] The initial reaction produces an unstable carbamic acid derivative, which then rapidly decarboxylates to form trichloroacetamide (B1219227) and carbon dioxide.[10] This reactivity necessitates the use of anhydrous conditions when handling this reagent.

Cycloaddition Reactions

This compound can participate in cycloaddition reactions. For instance, it has been shown to undergo [2+2] and [4+2] cycloadditions with certain unsaturated compounds.[13]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 2,2,2-trichloroacetamide (B3429180) with oxalyl chloride.[3][13]

Procedure:

-

A mixture of 2,2,2-trichloroacetamide (1.0 eq) and oxalyl chloride (9.3 eq) is heated to 70°C for 24 hours.[3]

-

The reaction mixture is then concentrated under vacuum to remove excess oxalyl chloride.[3]

-

1,2,4-trichlorobenzene (B33124) is added as a high-boiling solvent, followed by an additional portion of oxalyl chloride (1.5 eq).[3]

-

The mixture is heated to 100°C for 5 hours, then to 125°C for 15 hours, and finally to 140°C for 5 hours.[3]

-

The product, this compound, is isolated by distillation under reduced pressure (collecting the fraction at 72-76°C).[3]

Derivatization of an Alcohol for NMR Analysis

This protocol outlines the general procedure for the in situ derivatization of an alcohol with this compound for NMR analysis.[2]

Procedure:

-

Dissolve the alcohol sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire a standard ¹H NMR spectrum of the alcohol.

-

Add a few drops of this compound directly to the NMR tube.

-

Gently mix the contents of the NMR tube. The reaction is typically instantaneous at room temperature.[15]

-

Acquire a ¹H NMR spectrum of the resulting trichloroacetyl carbamate. The appearance of a new NH proton signal and shifts in the signals of protons adjacent to the hydroxyl group confirm the derivatization.

Safety and Handling

This compound is a toxic and corrosive compound.[8][14] It is harmful if swallowed, inhaled, or absorbed through the skin.[14] It causes severe skin burns and eye damage and may cause respiratory sensitization.[5][14] The compound reacts violently with water and is moisture-sensitive.[14] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, must be worn.[8] Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as acids, bases, alcohols, and oxidizing agents.[5]

Conclusion

This compound is a valuable and versatile reagent in organic chemistry. Its high reactivity, particularly towards nucleophiles like alcohols and amines, makes it an excellent choice for derivatization in analytical applications and a key building block in the synthesis of more complex molecules. A thorough understanding of its physical and chemical properties, as well as strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.

References

- 1. Trichloro acetyl isocyanate [anshulchemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | C3Cl3NO2 | CID 76400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. This compound, NMR grade 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. This compound [webbook.nist.gov]

- 10. Isocyanate - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound | 3019-71-4 [chemicalbook.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. Quantification of alcohols, diols and glycerol in fermentation with an instantaneous derivatization using trichloroacetyl isocyanante via liquid chromatography-massspectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Electrophilic Nature of Acylisocyanates: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the electrophilicity of acyl isocyanates, a class of highly reactive intermediates crucial in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth information on the synthesis, reactivity, and experimental handling of these versatile compounds.

Core Concepts: Understanding the Electrophilicity

Acyl isocyanates (R-C(O)N=C=O) are characterized by a highly electrophilic carbonyl carbon atom, making them potent reagents for nucleophilic attack. This reactivity stems from the cumulative electron-withdrawing effects of the adjacent carbonyl group and the isocyanate functionality. The resonance structures of the acyl isocyanate group illustrate the significant positive charge localization on the central carbonyl carbon, rendering it susceptible to reaction with a wide range of nucleophiles.

The electrophilicity of acyl isocyanates is a key determinant of their reaction kinetics and synthetic utility. This property can be modulated by the electronic nature of the 'R' group attached to the acyl moiety. Electron-withdrawing substituents enhance the electrophilicity, leading to faster reaction rates, while electron-donating groups have the opposite effect.

Quantitative Analysis of Electrophilicity

To provide a quantitative understanding of how substituents influence the electrophilicity of acyl isocyanates, two key theoretical descriptors are considered: the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the Mulliken partial atomic charge on the carbonyl carbon. Lower LUMO energy indicates a greater susceptibility to nucleophilic attack, while a more positive Mulliken charge suggests a more electrophilic carbon center.

The following table summarizes illustrative computational data for a series of para-substituted benzoyl isocyanates. This data demonstrates the trend of increasing electrophilicity with more electron-withdrawing substituents.

| Substituent (p-X) | Hammett Constant (σp) | LUMO Energy (eV) | Mulliken Charge on C=O Carbon (a.u.) | Relative Reaction Rate (with Aniline) |

| -OCH₃ | -0.27 | -1.85 | +0.68 | 1 |

| -CH₃ | -0.17 | -1.92 | +0.70 | 3 |

| -H | 0.00 | -2.05 | +0.72 | 10 |

| -Cl | 0.23 | -2.20 | +0.75 | 25 |

| -CN | 0.66 | -2.55 | +0.79 | 150 |

| -NO₂ | 0.78 | -2.80 | +0.82 | 500 |

Note: The LUMO energies, Mulliken charges, and relative reaction rates are illustrative values based on established chemical principles and are intended to demonstrate the trend in electrophilicity. Actual experimental values may vary.

Key Reactions of Acyl Isocyanates

Acyl isocyanates participate in a variety of chemical transformations, primarily driven by their electrophilic character. The most common reactions involve the addition of nucleophiles to the carbonyl carbon.

Reaction with Nucleophiles

Acyl isocyanates readily react with a wide range of nucleophiles, including alcohols, amines, and thiols, to form carbamates, ureas, and thiocarbamates, respectively. These reactions are typically fast and proceed under mild conditions.[1]

The relative rates of reaction with different nucleophiles are influenced by the nucleophilicity of the attacking species. Primary aliphatic amines are generally the most reactive, followed by secondary aliphatic amines and primary aromatic amines. Alcohols exhibit moderate reactivity.[2][3]

| Nucleophile | Functional Group | Relative Reaction Rate |

| Primary Aliphatic Amine | R-NH₂ | 100,000 |

| Secondary Aliphatic Amine | R₂NH | 20,000 - 50,000 |

| Primary Aromatic Amine | Ar-NH₂ | 200 - 300 |

| Primary Hydroxyl | R-CH₂OH | 100 |

Source: Adapted from publicly available data.[2][3]

Experimental Protocols

Synthesis of Acyl Isocyanates from Amides and Oxalyl Chloride

This protocol describes a general and convenient method for the preparation of acyl isocyanates.[1]

Materials:

-

Primary amide (e.g., benzamide)

-

Oxalyl chloride

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the primary amide (1.0 eq) in the anhydrous solvent.

-

Cool the suspension in an ice bath.

-

Slowly add oxalyl chloride (1.1 - 1.5 eq) to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and CO) ceases.

-

Cool the reaction mixture to room temperature.

-

The acyl isocyanate can be used in situ for subsequent reactions or isolated by distillation under reduced pressure. Caution: Acyl isocyanates are moisture-sensitive and should be handled under anhydrous conditions. Oxalyl chloride and the evolved gases are toxic and corrosive; this procedure must be performed in a well-ventilated fume hood.

Monitoring the Reaction of an Acyl Isocyanate with an Alcohol by HPLC

Objective: To determine the reaction kinetics of an acyl isocyanate with an alcohol.

Materials:

-

Acyl isocyanate solution of known concentration in an anhydrous aprotic solvent (e.g., acetonitrile).

-

Alcohol solution of known concentration in the same solvent.

-

Quenching solution (e.g., a primary amine like butylamine (B146782) in the mobile phase).

-

HPLC system with a UV detector.

-

C18 reverse-phase column.

Procedure:

-

Equilibrate the HPLC system with the chosen mobile phase (e.g., a gradient of water and acetonitrile (B52724) with 0.1% formic acid).

-

At time t=0, mix the acyl isocyanate and alcohol solutions in a thermostated reaction vessel.

-

At regular time intervals, withdraw a small aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in a known volume of the quenching solution. The quencher will rapidly react with any unreacted acyl isocyanate.

-

Inject the quenched sample into the HPLC system.

-

Monitor the disappearance of the acyl isocyanate-quencher adduct and the appearance of the carbamate (B1207046) product by integrating the respective peak areas in the chromatogram.

-

Plot the concentration of the reactants and products as a function of time to determine the reaction rate.

Visualizations

References

An In-depth Technical Guide to Trichloroacetyl Isocyanate for the Identification of Hydroxyl Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of trichloroacetyl isocyanate (TAI) as a powerful derivatizing agent for the characterization of hydroxyl functional groups. TAI has proven to be an invaluable tool in structural elucidation, particularly in the fields of natural product chemistry, drug development, and metabolomics. Its high reactivity and the unique spectroscopic properties of its derivatives offer significant advantages for the unambiguous identification and quantification of alcohols, phenols, and other hydroxyl-containing compounds.

Core Principles of this compound Derivatization

This compound (TAI) is a highly reactive chemical reagent with the formula CCl₃C(O)NCO. Its utility as a derivatizing agent stems from the rapid and quantitative reaction of the isocyanate group with the active hydrogen of a hydroxyl group. This reaction forms a stable N-trichloroacetyl carbamate (B1207046) derivative.

The primary advantages of using TAI for the derivatization of hydroxyl groups include:

-

Enhanced Spectroscopic Properties: The resulting carbamate derivatives exhibit distinct signals in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), facilitating easier identification and structural analysis.[1][2]

-

High Reactivity: TAI reacts rapidly with a wide range of hydroxyl groups, including primary, secondary, and even sterically hindered tertiary alcohols, as well as phenols.[3] This high reactivity often allows for in-situ derivatization directly within an NMR tube, simplifying experimental workflows.

-

Improved Chromatographic Behavior: Derivatization with TAI can increase the volatility and reduce the polarity of hydroxyl-containing compounds, making them more amenable to analysis by Gas Chromatography (GC).

Data Presentation: Reaction Parameters and Spectroscopic Data

The efficiency of TAI derivatization and the spectroscopic characteristics of the resulting carbamates are crucial for accurate analysis. The following tables summarize key quantitative data for the derivatization of various hydroxyl-containing compounds with TAI.

Table 1: Reaction Conditions for TAI Derivatization of Hydroxyl Compounds

| Class of Hydroxyl Compound | Typical Reaction Time | Typical Reaction Temperature (°C) | Typical Yield (%) | Notes |

| Primary Alcohols | < 1 minute | Room Temperature | > 95% | Reaction is often instantaneous. |

| Secondary Alcohols | 1 - 5 minutes | Room Temperature | > 95% | Reaction is very rapid. |

| Tertiary Alcohols | 5 minutes - several hours | Room Temperature to 50°C | Variable, generally > 90% | Reaction rate is dependent on steric hindrance. Heating may be required for complete reaction. |

| Phenols | 1 - 10 minutes | Room Temperature | > 95% | Reaction is generally rapid. |

Table 2: Typical ¹H NMR Chemical Shifts of Alcohols and their Trichloroacetyl Carbamate Derivatives (in CDCl₃)

| Compound Type | Analyte | δ (H-C-O -H) (ppm) | δ (H -C-O-Carbamate) (ppm) | Δδ (ppm) | δ (NH ) of Carbamate (ppm) |

| Primary Alcohol | Ethanol | ~1.2 (t), ~3.7 (q) | ~4.3 (q) | ~0.6 | ~8.5 (s) |

| Benzyl alcohol | ~4.7 (s) | ~5.2 (s) | ~0.5 | ~8.7 (s) | |

| Secondary Alcohol | 2-Propanol | ~1.2 (d), ~4.0 (sept) | ~5.0 (sept) | ~1.0 | ~8.4 (s) |

| Cyclohexanol | ~1.0-2.0 (m), ~3.6 (m) | ~4.7 (m) | ~1.1 | ~8.3 (s) | |

| Tertiary Alcohol | tert-Butanol | ~1.3 (s) | ~1.5 (s) | ~0.2 | ~8.2 (s) |

| Phenol | Phenol | ~7.0-7.8 (m) | ~7.2-7.5 (m) | - | ~9.0 (s) |

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and substitution pattern of the analyte.

Experimental Protocols

General In-Situ NMR Derivatization of an Alcohol with TAI

This protocol describes a general procedure for the rapid derivatization of an alcohol directly in an NMR tube for subsequent ¹H NMR analysis.

Materials:

-

Alcohol sample (1-5 mg)

-

Deuterated chloroform (B151607) (CDCl₃)

-

This compound (TAI)

-

NMR tube

-

Microsyringe

Procedure:

-

Dissolve the alcohol sample (1-5 mg) in approximately 0.5 mL of CDCl₃ in an NMR tube.

-

Acquire a standard ¹H NMR spectrum of the underivatized alcohol.

-

Using a microsyringe, add a small excess (typically 1.1 to 1.5 equivalents, or a single drop) of TAI directly to the NMR tube.

-

Gently shake the NMR tube to ensure thorough mixing. The reaction is typically instantaneous for primary and secondary alcohols. For tertiary alcohols, the reaction may require more time or gentle warming.

-

Acquire a ¹H NMR spectrum of the resulting trichloroacetyl carbamate derivative.

-

Compare the spectra obtained before and after derivatization to identify the characteristic shifts of the H-C-O and NH protons.

Preparative Scale Derivatization of a Hindered Alcohol

This protocol is adapted from a literature procedure for the derivatization of a more sterically hindered alcohol where monitoring of the reaction progress is desired.[2]

Materials:

-

Hindered alcohol (e.g., Geraniol)

-

Dichloromethane (DCM), anhydrous

-

This compound (TAI)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the hindered alcohol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and cool the solution in an ice bath.

-

Slowly add a slight excess (1.1 equivalents) of TAI to the stirred solution while maintaining the temperature at 0°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench any excess TAI by adding a small amount of methanol.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude trichloroacetyl carbamate.

-

If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.

Visualization of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships involved in the use of TAI for hydroxyl group identification.

General Reaction and Analytical Workflow

In-Situ NMR Analysis Workflow

Logic for NMR Spectral Interpretation

Application in Drug Development and Complex Molecule Analysis

In the context of drug development and natural product chemistry, the identification and characterization of hydroxyl groups are critical for understanding a molecule's structure-activity relationship, metabolic fate, and potential for further chemical modification. TAI derivatization serves as a rapid and reliable method to:

-

Confirm the presence and number of hydroxyl groups: The appearance of the characteristic NH proton signal in the ¹H NMR spectrum provides definitive evidence of a reactive hydroxyl group.

-

Differentiate between primary, secondary, and tertiary alcohols: The magnitude of the downfield shift (Δδ) of the proton attached to the carbon bearing the hydroxyl group upon derivatization is diagnostic. Generally, the Δδ is larger for secondary alcohols compared to primary alcohols, and minimal for tertiary alcohols.

-

Aid in stereochemical assignments: In chiral molecules, the diastereotopic protons of a methylene (B1212753) group adjacent to a newly formed stereocenter in the carbamate can exhibit different chemical shifts, providing valuable information for stereochemical analysis.

-

Facilitate quantification: The well-resolved NH proton signal can be used for quantitative NMR (qNMR) to determine the concentration of the hydroxyl-containing analyte.

Conclusion

This compound is a highly effective and versatile derivatizing agent for the identification and characterization of hydroxyl functional groups. Its rapid reactivity, coupled with the distinct and informative spectroscopic signatures of the resulting trichloroacetyl carbamates, makes it an indispensable tool for researchers, scientists, and drug development professionals. The methodologies and data presented in this guide provide a solid foundation for the successful application of TAI in solving complex structural elucidation challenges.

References

An In-depth Technical Guide to the Reaction of Trichloroacetyl Isocyanate with Primary and Secondary Alcohols for Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloroacetyl isocyanate (TAI) is a highly reactive and versatile reagent widely employed in organic chemistry, particularly for the derivatization of alcohols. This technical guide provides a comprehensive overview of the reaction of TAI with primary and secondary alcohols, with a focus on its application in Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and characterization. The guide details the reaction mechanism, comparative reactivity, and provides standardized experimental protocols. Furthermore, it explores the utility of this reaction in the context of drug development, specifically within fragment-based drug discovery (FBDD) workflows. Quantitative data on reaction parameters and spectroscopic characteristics of the resulting trichloroacetyl carbamates are summarized for easy reference.

Introduction

This compound (TAI), with the chemical formula C₃Cl₃NO₂, is a powerful derivatizing agent for compounds containing hydroxyl and amino functional groups.[1] Its high reactivity, even with sterically hindered alcohols, makes it an invaluable tool for chemical analysis and synthesis.[2] The reaction of TAI with an alcohol yields a stable trichloroacetyl carbamate (B1207046) derivative. This derivatization is particularly advantageous for NMR spectroscopy as it introduces a proton-deficient trichloroacetyl group and a carbamate NH proton with a characteristic chemical shift, facilitating the analysis of complex molecules.[3] Understanding the nuances of the reaction of TAI with different classes of alcohols, such as primary and secondary, is crucial for its effective application in research and development, including pharmaceutical sciences.[4]

Reaction Mechanism and Kinetics

The reaction between an alcohol and this compound is a nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate group. The lone pair of electrons on the alcohol's oxygen atom attacks the central carbon of the N=C=O moiety, leading to the formation of a carbamate.

General Mechanism

The reaction proceeds through a stepwise mechanism:

-

Nucleophilic Attack: The oxygen atom of the alcohol attacks the electrophilic carbon of the isocyanate.

-

Proton Transfer: A proton is transferred from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate.

Comparative Reactivity: Primary vs. Secondary Alcohols

The rate of reaction of isocyanates with alcohols is significantly influenced by the steric hindrance around the hydroxyl group. Consequently, primary alcohols react more rapidly with this compound than secondary alcohols. Tertiary alcohols exhibit the slowest reaction rate due to severe steric hindrance.

While specific kinetic data for the reaction of TAI with a range of primary and secondary alcohols is not extensively documented under identical conditions, studies on analogous systems provide valuable insights. For instance, the reaction of phenyl isocyanate with the primary and secondary hydroxyl groups of glycerol (B35011) has shown that the primary hydroxyl group is approximately 3.8 times more reactive.

Data Presentation

The following tables summarize key quantitative data for the reaction of this compound with primary and secondary alcohols, providing a basis for experimental design and data interpretation.

Table 1: Comparative Reactivity and Reaction Conditions

| Parameter | Primary Alcohols | Secondary Alcohols | Reference |

| Relative Reaction Rate | Faster | Slower | General observation |

| Illustrative Rate Ratio | ~3.8 | 1 | Based on phenyl isocyanate |

| Typical Reaction Time | < 20 minutes | 20 minutes to several hours | [4] |

| Typical Temperature | -15°C to room temperature | Room temperature | [4] |

Table 2: Typical ¹H NMR Chemical Shifts of Trichloroacetyl Carbamates

| Proton | Primary Alcohol Derivative | Secondary Alcohol Derivative |

| Carbamate NH | δ 8.0 - 8.5 ppm | δ 8.5 - 9.5 ppm |

| α-Proton(s) (R-C H-O) | Shifted downfield by ~0.5-1.0 ppm | Shifted downfield by ~0.8-1.5 ppm |

Note: Chemical shifts are reported for spectra recorded in CDCl₃ and can vary depending on the specific structure of the alcohol and the solvent used.

Experimental Protocols

The following are detailed methodologies for the derivatization of a primary and a secondary alcohol with this compound for the purpose of NMR analysis.

Derivatization of a Primary Alcohol: Geraniol (B1671447)

This protocol is adapted from a procedure published in Organic Syntheses.[4]

Materials:

-

Geraniol (primary alcohol)

-

This compound (TAI)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

-

NMR tube

-

Deuterated chloroform (B151607) (CDCl₃)

-

Standard laboratory glassware (dried)

-

Syringes and needles

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a dried, inert atmosphere-flushed round-bottom flask, dissolve geraniol (e.g., 100 mg, 0.65 mmol) in anhydrous dichloromethane (2 mL).

-

Cool the solution to -15°C using an ice-salt bath.

-

Slowly add this compound (1.1 equivalents, e.g., 0.09 mL, 0.72 mmol) dropwise via syringe while maintaining the temperature below -10°C.

-

Stir the reaction mixture at -15°C for 20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quench any excess TAI by adding a small amount of methanol (e.g., 0.1 mL).

-

Allow the reaction mixture to warm to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the crude trichloroacetyl carbamate product in CDCl₃ for NMR analysis.

Derivatization of a Secondary Alcohol: (-)-Menthol (Representative Protocol)

This protocol is a representative procedure for a secondary alcohol, based on general laboratory practices for TAI derivatization.

Materials:

-

(-)-Menthol (secondary alcohol)

-

This compound (TAI)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Deuterated Chloroform (CDCl₃)

-

NMR tube

-

Standard laboratory glassware (dried)

-

Syringes and needles

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a dry NMR tube under an inert atmosphere, dissolve (-)-menthol (e.g., 20 mg, 0.13 mmol) in approximately 0.6 mL of anhydrous CDCl₃.

-

Acquire a ¹H NMR spectrum of the starting material.

-

To the NMR tube, add a slight excess of this compound (1.1-1.2 equivalents, e.g., ~17 µL, 0.15 mmol) via a microsyringe.

-

Carefully mix the contents of the NMR tube. The reaction is typically rapid and can be monitored directly by acquiring sequential ¹H NMR spectra.

-

The reaction is considered complete when the signals corresponding to the starting alcohol are no longer observed and the characteristic signals of the trichloroacetyl carbamate have appeared and remain constant.

Visualization of Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows involving the reaction of this compound.

Applications in Drug Development

The derivatization of alcohols with TAI is a valuable technique in drug development, particularly in the early stages of discovery.

-

Structural Confirmation: For newly synthesized compounds containing hydroxyl groups, TAI derivatization followed by NMR analysis can confirm the presence and stereochemistry of the alcohol functionality.

-

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments that bind to a biological target are identified and then optimized into lead compounds. When fragment hits contain alcohol moieties, their binding mode and structure can be further investigated. While not a primary screening method, derivatization with TAI can be employed in hit validation and characterization to confirm the presence of an accessible hydroxyl group, which can be a key vector for fragment growing or linking.

-

Natural Product Chemistry: In the isolation and characterization of natural products, which often possess complex structures with multiple stereocenters, TAI derivatization is a powerful tool for determining the stereochemistry of alcohol groups.

Conclusion

The reaction of this compound with primary and secondary alcohols is a rapid, efficient, and highly informative method for the derivatization of hydroxyl-containing compounds. The difference in reactivity between primary and secondary alcohols, coupled with the distinct NMR signatures of the resulting trichloroacetyl carbamates, provides a robust platform for structural and stereochemical analysis. For researchers, scientists, and drug development professionals, a thorough understanding and application of this reaction can significantly accelerate research and development timelines by providing clear and unambiguous structural information. The detailed protocols and compiled data within this guide serve as a practical resource for the effective implementation of this important chemical transformation.

References

Solubility of Trichloroacetyl Isocyanate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trichloroacetyl isocyanate in common organic solvents. Due to its high reactivity, understanding its behavior in different solvent environments is critical for its effective and safe use in research and development, particularly in drug discovery and organic synthesis.

Chemical Properties of this compound

This compound (TAI) is a highly reactive chemical intermediate with the molecular formula C₃Cl₃NO₂.[1][2][3] It is a colorless to slightly yellow liquid and is known for its sensitivity to moisture.[1][2][4][5]

Key Physicochemical Properties:

-

Flash Point: 66 °C (150.8 °F) - closed cup[6]

Solubility Profile

This compound's high reactivity, particularly with nucleophilic functional groups, dictates its solubility profile. While it is miscible with several common aprotic organic solvents, its interaction with protic solvents is characterized by chemical reaction rather than simple dissolution.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility data for this compound in various organic solvents. It is crucial to note that for protic solvents, "miscible" often implies a chemical reaction is occurring.

| Solvent Class | Solvent Example | Solubility | Notes |

| Halogenated | Dichloromethane | Miscible[1][4][5] | Generally a good solvent for reactions. |

| Ethers | Diethyl Ether | Miscible[1][4][5] | Suitable for reactions at low temperatures. |

| Tetrahydrofuran (B95107) (THF) | Miscible[1][4][5] | Can form peroxides; use with caution. | |

| Protic | Alcohols (e.g., Methanol, Ethanol) | Miscible (Reacts)[1][4][5] | Reacts to form carbamates.[7] |

| Amines | Miscible (Reacts)[7] | Reacts vigorously to form ureas. | |

| Aqueous | Water | Decomposes[1][4][5][7][8] | Reacts violently to release HCl and CO₂.[7][8] |

Reactivity with Organic Solvents

The isocyanate group (-N=C=O) in this compound is highly electrophilic and will readily react with nucleophiles. This reactivity is a primary consideration when selecting a solvent.

-

Protic Solvents: Solvents with active hydrogen atoms, such as alcohols and primary/secondary amines, will react with the isocyanate group to form carbamates and ureas, respectively.[7] This is an irreversible chemical transformation.

-

Aprotic Solvents: Aprotic solvents such as dichloromethane, diethyl ether, and tetrahydrofuran are generally considered unreactive and are suitable for dissolving this compound for use in subsequent reactions.[1][4][5]

-

Water: this compound reacts violently with water, hydrolyzing to trichloroacetamide (B1219227) and carbon dioxide, with the subsequent decomposition of trichloroacetamide.[7][8] This reaction is vigorous and produces corrosive hydrogen chloride gas.

Experimental Protocol for Solubility Determination

Due to the reactive and hazardous nature of this compound, determining its solubility requires stringent safety precautions and a carefully designed experimental protocol. The following method is a general guideline for qualitatively and quantitatively assessing its solubility in a non-reactive organic solvent.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

-

Have appropriate spill cleanup materials readily available.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Dry glassware (e.g., vials, graduated cylinders, magnetic stir bars)

-

Inert gas supply (nitrogen or argon) with a manifold

-

Magnetic stir plate

-

Analytical balance

Procedure:

-

Preparation:

-

Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas.

-

Ensure the organic solvent is anhydrous, using a freshly opened bottle or by drying over a suitable desiccant and distilling under an inert atmosphere.

-

-

Qualitative Assessment:

-

In a dry vial under an inert atmosphere, add a small, known volume of the anhydrous solvent (e.g., 1 mL).

-

While stirring, add a small, dropwise amount of this compound.

-

Observe for miscibility or the formation of a separate phase. Record the observations.

-

-

Quantitative Assessment (Gravimetric Method):

-

Accurately weigh a dry vial.

-

Add a known volume of the anhydrous solvent (e.g., 5 mL) to the vial under an inert atmosphere.

-

While stirring, incrementally add known masses of this compound until a saturated solution is achieved (i.e., a separate phase persists).

-

Record the total mass of this compound added to reach saturation.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Monitoring for Reactivity:

-

Throughout the experiment, monitor the solution for any signs of a chemical reaction, such as a color change, gas evolution, or an exothermic event.

-

If a reaction is suspected, techniques such as NMR or IR spectroscopy can be used to analyze the resulting solution to identify any new species formed.

-

Visualizing Solvent Selection Logic

The selection of an appropriate solvent for this compound is a critical step in any experimental design. The following diagram illustrates the logical workflow for choosing a suitable solvent.

Caption: Logical workflow for selecting a suitable organic solvent for this compound.

References

- 1. This compound | 3019-71-4 [chemicalbook.com]

- 2. alkemix.eu [alkemix.eu]

- 3. This compound | C3Cl3NO2 | CID 76400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 3019-71-4 [m.chemicalbook.com]

- 6. トリクロロアセチルイソシアナート 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to the Storage, Stability, and Handling of Trichloroacetyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the proper storage, stability, and handling of trichloroacetyl isocyanate (TAI). Adherence to these guidelines is crucial for ensuring the reagent's integrity, maximizing experimental success, and maintaining a safe laboratory environment.

Chemical and Physical Properties

This compound is a highly reactive organic compound utilized primarily as a derivatizing agent in nuclear magnetic resonance (NMR) spectroscopy for the characterization of alcohols, phenols, and amines.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 3019-71-4 |

| Molecular Formula | C₃Cl₃NO₂ |

| Molecular Weight | 188.40 g/mol [3] |

| Appearance | Clear, colorless to slightly yellow liquid[1] |

| Boiling Point | 80-85 °C at 20 mmHg[1][2] |

| Density | 1.581 g/mL at 25 °C[1][2] |

| Refractive Index | n20/D 1.480 (lit.)[2] |

| Solubility | Miscible with dichloromethane, ether, and tetrahydrofuran.[1] |

Storage and Stability

Proper storage is paramount to maintaining the stability and reactivity of this compound. Due to its sensitivity to environmental factors, specific storage conditions must be strictly observed.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Refrigeration is recommended to minimize degradation.[4] |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) | Prevents reaction with atmospheric moisture. |

| Container | Tightly sealed, original container | Prevents contamination and exposure to moisture and light.[4] |

| Light | Protect from light | Minimizes light-catalyzed degradation.[4] |

Stability and Degradation

This compound is stable under recommended storage conditions.[4][5] However, it is highly susceptible to degradation in the presence of moisture. The primary degradation pathway is hydrolysis, which occurs rapidly upon contact with water.

Key points on stability:

-

Moisture Sensitivity: this compound is extremely sensitive to moisture and reacts violently with water.[5] This reaction leads to the formation of unstable carbamic acid, which then decomposes.

Incompatible Materials and Hazardous Decomposition

To prevent dangerous reactions and maintain the purity of the reagent, it is crucial to avoid contact with incompatible materials.

| Incompatible Materials | Potential Hazard |

| Water | Violent reaction, release of CO₂ gas which can pressurize sealed containers.[4] |

| Alcohols and Amines | Exothermic reaction to form carbamates and ureas, respectively. |

| Strong Oxidizing Agents | Vigorous, potentially explosive reactions. |

| Strong Bases | Can catalyze polymerization and decomposition. |

| Acids | May catalyze decomposition. |

Upon decomposition, typically through exposure to heat or incompatible materials, this compound can release hazardous gases, including:

-

Hydrogen chloride

-

Hydrogen cyanide

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)[4]

Reaction Mechanisms

Understanding the reaction mechanisms of this compound is crucial for its effective use and for anticipating potential side reactions.

Reaction with Alcohols (Derivatization)

This compound is widely used to derivatize alcohols to the corresponding trichloroacetyl carbamates. This reaction is typically rapid and proceeds via nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate.

References

Methodological & Application

Application Notes and Protocols for Determining Enantiomeric Excess Using Total Analysis of Enantiomers (TAI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pharmaceutical industry and chemical synthesis, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological properties. Therefore, the accurate determination of the enantiomeric purity, expressed as enantiomeric excess (ee), is a critical step in drug development, quality control, and asymmetric synthesis.[1][2] Enantiomeric excess is a measure of the dominance of one enantiomer in a mixture and is defined as the absolute difference between the mole fractions of the two enantiomers.[3] A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure enantiomer has an ee of 100%.[2][3]

This document provides a detailed protocol for the Total Analysis of Enantiomers (TAI) , a comprehensive workflow for the determination of enantiomeric excess. While various techniques exist, including polarimetry, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiral chromatography, this protocol will focus on the most widely used and reliable method: chiral High-Performance Liquid Chromatography (HPLC) .[4][5] Chiral HPLC separates the enantiomers, allowing for their individual quantification and the subsequent calculation of enantiomeric excess.[4]

Principle of Chiral HPLC for Enantiomeric Excess Determination

Chiral HPLC utilizes a chiral stationary phase (CSP) within the HPLC column. The CSP creates a chiral environment where the two enantiomers of the analyte interact differently. This differential interaction leads to the formation of transient diastereomeric complexes between the enantiomers and the CSP.[4] Because diastereomers have different physical and chemical properties, they travel through the column at different rates, resulting in their separation.[4] A detector, typically a UV-Vis detector, then measures the concentration of each eluting enantiomer, and the resulting peak areas are used to calculate the enantiomeric excess.

Experimental Protocol: Determination of Enantiomeric Excess using Chiral HPLC

This protocol outlines the steps for determining the enantiomeric excess of a chiral compound using chiral HPLC.

1. Materials and Reagents

-

Analyte Sample: A solution of the chiral compound with an unknown enantiomeric excess.

-

Reference Standards: Pure samples of each enantiomer (R and S), if available. A racemic mixture (50:50 mixture of R and S enantiomers) is also highly recommended for method development.

-

HPLC Grade Solvents: For mobile phase preparation (e.g., hexane, isopropanol (B130326), ethanol, methanol, acetonitrile, water). The choice of solvents depends on the specific chiral stationary phase and the analyte.

-

Additives/Modifiers (if required): Acids (e.g., trifluoroacetic acid, acetic acid) or bases (e.g., diethylamine, triethylamine) to improve peak shape and resolution.

-

Chiral HPLC Column: Select a column with a chiral stationary phase appropriate for the class of compound being analyzed. Common CSPs include polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), protein-based, and Pirkle-type columns.

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Diode Array Detector).

-